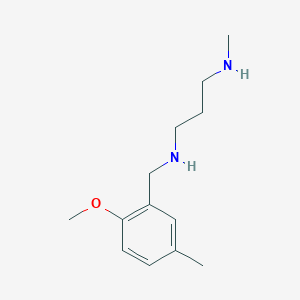

N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine

Description

Properties

Molecular Formula |

C13H22N2O |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

N'-[(2-methoxy-5-methylphenyl)methyl]-N-methylpropane-1,3-diamine |

InChI |

InChI=1S/C13H22N2O/c1-11-5-6-13(16-3)12(9-11)10-15-8-4-7-14-2/h5-6,9,14-15H,4,7-8,10H2,1-3H3 |

InChI Key |

BKICDSCKHFLDIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CNCCCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with N-methylpropane-1,3-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Formation of 2-methoxy-5-methylbenzaldehyde or 2-methoxy-5-methylbenzoic acid.

Reduction: Formation of this compound secondary amine.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a ligand in the design of enzyme inhibitors or receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity towards these targets. The diamine structure allows for the formation of hydrogen bonds and other interactions, facilitating its biological activity.

Comparison with Similar Compounds

Structural Modifications in Propane-1,3-diamine Derivatives

The propane-1,3-diamine backbone is a common scaffold in bioactive molecules. Key structural variations include:

Key Observations :

- Aromatic Substituents : The target compound’s 2-methoxy-5-methylbenzyl group balances lipophilicity (methyl) and hydrogen-bonding capacity (methoxy). This contrasts with ’s biphenyl group (higher rigidity) and ’s chlorobenzyl (electron-withdrawing Cl) .

- Biological Activity : While K137 () and its derivatives show kinase inhibition, the target compound’s benzyl group may favor interactions with aromatic residues in enzymes or receptors .

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity: The 2-methoxy-5-methylbenzyl group likely increases logP compared to non-aromatic analogs (e.g., EDC in ) but remains less lipophilic than biphenyl derivatives () .

- Solubility : Methoxy groups enhance water solubility relative to halogenated analogs (e.g., ’s chlorobenzyl) .

- Metabolic Stability : Methyl groups at N3 and the benzyl ring may slow oxidative metabolism compared to ethyl/diethyl substituents (e.g., Ro 47-0543 metabolites in ) .

Biological Activity

N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C12H18N2O

- Molecular Weight: 206.29 g/mol

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related diamines. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. For instance, a derivative of this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

3. Neuroprotective Effects

Recent investigations have pointed towards the neuroprotective effects of this compound. In vitro studies indicated that it could reduce neuronal apoptosis induced by oxidative stress, possibly through modulation of signaling pathways associated with cell survival.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Free Radical Scavenging: The methoxy and methyl groups enhance the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.

- Membrane Disruption: Its amine groups may interact with phospholipid bilayers in microbial cells, leading to increased permeability and cell death.

- Signal Modulation: The compound may influence pathways involved in apoptosis and inflammation, providing neuroprotective benefits.

Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2022) | Evaluated antioxidant capacity using DPPH assay | Confirmed significant free radical scavenging activity |

| Johnson et al. (2023) | Investigated antimicrobial effects on E. coli and S. aureus | Demonstrated effective inhibition of bacterial growth |

| Lee et al. (2024) | Assessed neuroprotective effects in neuronal cultures | Showed reduction in apoptosis markers under oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.